molecular formula C21H19NO4S B2550811 (R)-Fmoc-2-amino-3-propargylsulfanyl-propionic acid CAS No. 1354752-76-3

(R)-Fmoc-2-amino-3-propargylsulfanyl-propionic acid

Cat. No.: B2550811
CAS No.: 1354752-76-3
M. Wt: 381.45
InChI Key: OUPLWOYUYWTFRA-IBGZPJMESA-N
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Description

(R)-Fmoc-2-amino-3-propargylsulfanyl-propionic acid is a non-natural amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino moiety and a propargylsulfanyl (-S-CH₂-C≡CH) functional group on the β-carbon (Figure 1). This compound is primarily utilized in peptide synthesis and bioconjugation due to the reactive alkyne group, which enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific modifications .

Key structural features:

  • Fmoc group: Base-labile, enabling orthogonal deprotection during solid-phase peptide synthesis (SPPS).
  • Propargylsulfanyl side chain: Provides a bioorthogonal handle for click chemistry applications.
  • Chirality: The (R)-configuration ensures stereochemical control in peptide design.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynylsulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4S/c1-2-11-27-13-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h1,3-10,18-19H,11-13H2,(H,22,25)(H,23,24)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPLWOYUYWTFRA-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable amino acid precursor.

    Protection of the Amino Group: The amino group is protected using the Fmoc group, which is introduced via reaction with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Introduction of the Propargyl Group: The propargyl group is introduced through a nucleophilic substitution reaction, where the sulfur atom of the amino acid precursor reacts with propargyl bromide under basic conditions.

    Final Product Formation: The final product, ®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid, is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow synthesis and automated peptide synthesizers can be employed to streamline the production process.

Chemical Reactions Analysis

Fmoc Deprotection Reaction

Type: Base-mediated cleavage of the Fmoc protecting group.
Conditions: 20% piperidine in dimethylformamide (DMF) .
Mechanism:

  • The acidic proton (α to the carbonyl group) is deprotonated by the base (piperidine).

  • β-elimination occurs, releasing CO₂ and forming dibenzofulvene as a byproduct.

  • The free amine is generated, enabling subsequent reactions (e.g., peptide bond formation).

Products:

  • Free amine group (Cys(Propargyl) moiety).

  • Dibenzofulvene-piperidine adduct (removed during washing steps).

Relevance: Critical for solid-phase peptide synthesis (SPPS), allowing selective deprotection without damaging other functional groups .

Peptide Bond Formation

Type: Nucleophilic acylation.
Conditions: Activated carboxylic acids (e.g., HOBt/DIC or HATU coupling reagents).
Mechanism:

  • The free amine (generated after Fmoc deprotection) acts as a nucleophile.

  • It attacks an activated carboxylic acid, forming a peptide bond via a tetrahedral intermediate.

Products:

  • Peptide chains with the Cys(Propargyl) residue incorporated.

Relevance: Central to synthesizing peptides for therapeutic or research applications, enabling precise sequence control.

Oxidation and Reduction Reactions

Type: Oxidation of sulfur or reduction of propargyl group.
Conditions:

  • Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: Hydrogen gas with palladium catalysts (e.g., Pd/C).
    Products:

  • Oxidation: Sulfoxides or sulfones (from sulfur oxidation).

  • Reduction: Alkenes or alkanes (from propargyl reduction).

Relevance: Modifies the compound’s reactivity for specialized applications (e.g., altering redox properties or conjugation sites).

Nucleophilic Substitution Reactions

Type: Replacement of the propargyl group.
Conditions: Nucleophiles (e.g., amines, thiols) under basic conditions.
Products:

  • Substituted derivatives (e.g., amine- or thiol-modified compounds).

Relevance: Expands functional diversity for bioconjugation or material science applications.

Comparison of Key Reactions

Reaction TypeConditionsProductsKey Application
Fmoc Deprotection20% piperidine in DMFFree amine, dibenzofulvene SPPS initiation
Peptide Bond FormationActivated carboxylic acidPeptide chainsTherapeutic peptide synthesis
OxidationH₂O₂ or m-CPBASulfoxides/sulfonesRedox property modification
SubstitutionNucleophilesSubstituted derivativesBioconjugation

Research Findings and Applications

  • SPPS Compatibility: The Fmoc group’s stability under mild deprotection conditions (piperidine/DMF) ensures compatibility with sensitive peptide modifications .

  • Mechanistic Insights: UV monitoring of Fmoc’s absorbance enables real-time tracking of deprotection and coupling steps, enhancing synthesis efficiency .

  • Biochemical Utility: The propargylsulfanyl group’s reactivity allows integration into advanced peptide architectures, including drug delivery systems and biosensors.

This compound’s versatility in chemical transformations makes it a cornerstone in modern peptide chemistry and medicinal research.

Scientific Research Applications

Applications Overview

  • Peptide Synthesis
    • (R)-Fmoc-2-amino-3-propargylsulfanyl-propionic acid is extensively used as a building block in solid-phase peptide synthesis. The Fmoc protecting group allows for selective deprotection, facilitating the assembly of complex peptide sequences with enhanced stability and reactivity. This compound is particularly useful for synthesizing peptides that require specific modifications or functionalities.
  • Drug Development
    • The compound's ability to modify peptide sequences effectively makes it valuable in pharmaceutical research. It aids in the design of novel therapeutics that target specific biological pathways, enhancing drug efficacy and selectivity. Its unique structure can potentially lead to the development of drugs with improved pharmacokinetic properties.
  • Bioconjugation
    • The propargyl group present in this compound facilitates click chemistry reactions, allowing for the covalent attachment of biomolecules to surfaces or other molecules. This application is crucial in creating targeted therapies and diagnostics, particularly in the development of biosensors and drug delivery systems.
  • Material Science
    • In material science, this compound can be incorporated into polymer matrices to enhance the properties of materials used in drug delivery systems. By improving the control over drug release mechanisms, it contributes to the development of more effective therapeutic materials.
  • Research in Neuroscience
    • The compound plays a role in studying neuropeptides and their functions, providing insights into neurological disorders and potential therapeutic approaches. Its application in neuroscience research helps elucidate the mechanisms underlying neuropeptide signaling and interaction.

Case Study 1: Peptide Synthesis Innovation

A recent study demonstrated the use of this compound in synthesizing a neuropeptide analog with enhanced binding affinity to its receptor. The incorporation of this amino acid allowed for improved stability against enzymatic degradation, showcasing its potential in therapeutic applications targeting neurological disorders.

Case Study 2: Drug Development

In another study focused on drug development, researchers utilized this compound to create a series of peptide-based inhibitors for a specific enzyme involved in cancer progression. The modified peptides exhibited increased potency and selectivity compared to traditional inhibitors, highlighting the compound's role in advancing cancer therapeutics.

Comparative Data Table

Application AreaSpecific Use CasesBenefits
Peptide SynthesisBuilding block for complex peptidesEnhanced stability and reactivity
Drug DevelopmentDesign of novel therapeuticsImproved efficacy and selectivity
BioconjugationAttachment of biomolecules via click chemistryTargeted therapies and diagnostics
Material SciencePolymer matrix incorporationControlled drug release
Neuroscience ResearchStudy of neuropeptidesInsights into neurological disorders

Mechanism of Action

The mechanism of action of ®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid depends on its application:

    Peptide Synthesis: It acts as a protected amino acid, facilitating the stepwise assembly of peptides.

    Medicinal Chemistry: The compound’s unique structure allows it to interact with specific molecular targets, potentially inhibiting or modulating their activity.

    Bioconjugation: The propargyl group enables click chemistry reactions, forming stable triazole linkages with azides.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Differences and Similarities
Compound Name Substituent on β-Carbon Protecting Groups Molecular Weight (g/mol) Key Applications
(R)-Fmoc-2-amino-3-propargylsulfanyl-propionic acid Propargylsulfanyl (-S-CH₂-C≡CH) Fmoc (α-amino) ~400 (estimated) Peptide conjugation, click chemistry
(R)-Fmoc-2-amino-3-(2-tert-butoxycarbonyl-ethylsulfanyl)-propionic acid (QC-3952) tert-Butoxycarbonyl (Boc)-ethylsulfanyl Fmoc (α-amino) ~450 (estimated) Stepwise SPPS, acid-labile deprotection
(R)-3-(Boc-amino)-2-(Fmoc-amino)propionic acid Boc-protected amine Fmoc (α-amino), Boc (β-amino) 426.46 Dual orthogonal protection for complex peptide synthesis
Fmoc-L-Phe(4-NHBoc)-OH (FF47785) 4-Boc-aminophenyl Fmoc (α-amino), Boc (aromatic amine) 502.56 Aromatic peptide modifications, drug delivery systems
(S)-3-Allyloxycarbonylamino-2-(Fmoc-amino)propionic acid (H63516) Allyloxycarbonyl (Alloc) Fmoc (α-amino), Alloc (β-amino) ~400 (estimated) Palladium-catalyzed deprotection in SPPS
Key Observations:

Reactivity : The propargylsulfanyl group in the target compound enables click chemistry , whereas Boc- or Alloc-protected analogs require specific deprotection conditions (acid for Boc, palladium for Alloc) .

Steric Effects : QC-3952’s bulky tert-butyl group may hinder peptide chain elongation compared to the compact propargyl group .

Chirality : The (S)-configured H63516 and (R)-configured target compound highlight the importance of stereochemistry in receptor binding or enzymatic stability .

Physicochemical Properties

Table 2: Solubility and Stability
Compound Solubility Stability
Target Compound Likely low water solubility (similar to Fmoc-L-Asp-NH₂) Stable under acidic SPPS conditions; Fmoc cleavage requires piperidine
QC-3952 Low (hydrophobic tert-butyl group) Acid-labile Boc group requires TFA for deprotection
H63516 Moderate (Alloc group less hydrophobic) Sensitive to palladium catalysts

Research Findings

  • The propargylsulfanyl group exhibits higher reactivity in CuAAC compared to allyl or Boc-protected analogs, achieving >90% conjugation efficiency in model peptides .
  • QC-3952’s tert-butyl group reduces solubility, requiring DMSO or DMF for dissolution, whereas the target compound is compatible with standard SPPS solvents .
  • Fmoc-L-Phe(4-NHBoc)-OH demonstrates superior stability in acidic conditions compared to propargylsulfanyl derivatives, making it suitable for long-term storage .

Biological Activity

(R)-Fmoc-2-amino-3-propargylsulfanyl-propionic acid is a synthetic amino acid derivative that has garnered attention in biochemical research, particularly in the context of peptide synthesis and drug development. This compound is characterized by its unique structure, which incorporates a propargylsulfanyl group, enhancing its biological activity. Below is a detailed examination of its biological properties, applications, and relevant research findings.

  • Molecular Formula : C21H19NO4S
  • Molecular Weight : 381.45 g/mol
  • CAS Number : 1354752-76-3
  • Structure : The compound features a phenyl group (Fmoc) attached to a sulfur-containing amino acid backbone, which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound primarily arises from its ability to participate in various biochemical pathways. The propargylsulfanyl group allows for:

  • Nucleophilic Reactions : The sulfur atom can act as a nucleophile, facilitating reactions with electrophilic centers in proteins and other biomolecules.
  • Click Chemistry Applications : Its structure is conducive to click chemistry, enabling the conjugation of biomolecules for targeted drug delivery systems.

Research Findings

Case Study 1: Peptide Development

In a study focused on synthesizing neuropeptides, researchers utilized this compound to create modified peptides that demonstrated enhanced binding affinity to specific receptors involved in pain modulation. The incorporation of this amino acid allowed for greater stability and bioactivity compared to traditional amino acids.

Case Study 2: Drug Delivery Systems

Another investigation explored the use of this compound in designing drug delivery vehicles. By conjugating this compound with therapeutic agents, researchers were able to achieve targeted delivery mechanisms that improved the efficacy of the drugs while minimizing side effects.

Comparative Analysis

Property/ActivityThis compoundSimilar Compounds
Molecular Weight381.45 g/molVaries
Peptide SynthesisYesYes
Antimicrobial ActivityPotentially effectiveConfirmed in related compounds
Neuroscience ResearchPromising applicationsEstablished in some cases

Q & A

Q. What is the primary role of (R)-Fmoc-2-amino-3-propargylsulfanyl-propionic acid in peptide synthesis?

This compound, also termed Fmoc-L-Cys(propargyl)-OH, is a cysteine derivative used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during iterative coupling, while the propargylsulfanyl (-S-propargyl) side chain enables post-synthetic modifications via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC). It facilitates site-specific conjugation of fluorescent tags, biotin, or other functional moieties to peptides .

Methodological Protocol :

  • Deprotection : Use 20% piperidine in DMF to remove Fmoc.
  • Coupling : Activate with HBTU/HOBt and DIPEA in DMF.
  • Modification : Post-synthesis, react the propargyl group with azide-containing reagents under CuAAC conditions (CuSO₄, sodium ascorbate).

Q. How should researchers handle and store this compound safely?

  • Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation. Work in a fume hood due to volatile solvents (DMF, DCM).
  • Storage : Store at -20°C under inert gas (argon) to prevent oxidation of the propargylsulfanyl group. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can coupling efficiency be optimized for sterically hindered residues like this compound?

The propargylsulfanyl group introduces steric hindrance, which may reduce coupling efficiency.

  • Activation Reagents : Replace HBTU with stronger activators like HATU or PyAOP.
  • Solvent Optimization : Use DCM:DMF (1:1) to improve solubility.
  • Extended Coupling Times : Increase from 30 minutes to 2 hours.
  • Double Coupling : Perform two consecutive couplings to ensure completion. Monitor by Kaiser test or LC-MS .

Q. What analytical techniques are critical for characterizing this compound and its peptide conjugates?

  • Purity Analysis : Reverse-phase HPLC with UV detection (220 nm for Fmoc, 254 nm for disulfide bonds).
  • Mass Confirmation : LC-MS (ESI+) to verify molecular weight (expected [M+H]⁺: 381.45 for the free acid).
  • Structural Validation : ¹H/¹³C NMR in DMSO-d₆ to confirm stereochemistry and propargyl group integrity .

Q. How can the propargylsulfanyl group be leveraged for site-specific bioconjugation in complex peptide systems?

The propargyl group enables CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC) for orthogonal labeling.

  • CuAAC Protocol :
  • React with azide-functionalized probes (e.g., fluorophores, PEG) using 1 mM CuSO₄, 2 mM sodium ascorbate in TBTA-stabilized buffer (pH 7.4, 25°C, 2 hours).
    • SPAAC Alternative : Use dibenzocyclooctyne (DBCO)-azide for copper-free reactions in sensitive biological systems .

Q. How should researchers resolve contradictions in stereochemical outcomes during synthesis?

Unexpected (S)-enantiomer formation may arise from racemization during coupling.

  • Prevention : Use low-base conditions (DIPEA < 2 equiv) and pre-activate the amino acid.
  • Detection : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IB) to resolve (R) and (S) isomers .

Q. What strategies mitigate oxidative degradation of the propargylsulfanyl moiety?

  • Inert Atmosphere : Synthesize and store under argon/nitrogen.
  • Antioxidants : Add 0.1% TCEP (tris(2-carboxyethyl)phosphine) to buffer solutions.
  • Stability Monitoring : Track degradation via HPLC (new peaks at ~260 nm indicate oxidation) .

Experimental Design & Data Analysis

Q. How to troubleshoot low yields in SPPS when incorporating this residue?

  • Deprotection Efficiency : Confirm Fmoc removal by UV monitoring (301 nm absorbance drop).
  • Side-Chain Stability : Test alternative protecting groups (e.g., Acm for cysteine) if propargylsulfanyl is labile.
  • Aggregation Mitigation : Incorporate 0.4 M urea in DMF to reduce peptide chain aggregation .

Q. What are the best practices for quantifying modification efficiency in click chemistry reactions?

  • UV/Vis Spectroscopy : Measure absorbance of triazole products (ε ~15,000 M⁻¹cm⁻¹ at 290 nm).
  • MALDI-TOF MS : Compare unmodified/modified peptide masses.
  • Fluorescence Quenching : Use dansyl azide for real-time monitoring of reaction completion .

Q. How to design stability studies for peptides containing this residue under physiological conditions?

  • pH Stability : Incubate in PBS (pH 7.4) and analyze degradation by LC-MS over 24–72 hours.
  • Thermal Stress : Store at 40°C and monitor propargyl group integrity via ¹H NMR (disappearance of ≡C-H peak at ~2.5 ppm) .

Comparative & Alternative Methodologies

Q. What are the advantages of this compound over other thiol-protected cysteine derivatives?

Compared to Acm (acetamidomethyl) or Trt (trityl) protections, the propargylsulfanyl group enables click chemistry without requiring toxic metals (e.g., Hg²⁺ for Acm removal) or strong acids (e.g., TFA for Trt). It also allows orthogonal modifications alongside other protecting groups .

Q. Can alternative alkyne-bearing amino acids replace this compound for specific applications?

  • Homopropargylglycine : Offers a shorter spacer between the alkyne and backbone.
  • Azidohomoalanine : Enables strain-promoted click chemistry but requires metabolic incorporation.
  • Selection Criteria : Balance between reaction kinetics, steric demands, and compatibility with biological systems .

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